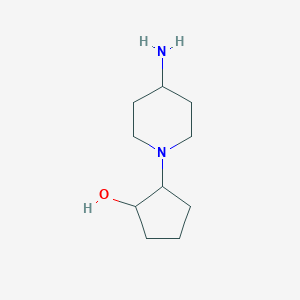

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-8-4-6-12(7-5-8)9-2-1-3-10(9)13/h8-10,13H,1-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEWRJQNDCCSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184385-01-0 | |

| Record name | 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Aminopiperidin 1 Yl Cyclopentan 1 Ol

Retrosynthetic Analysis of the 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol Framework

A retrosynthetic analysis of the this compound structure suggests several strategic disconnections to identify plausible starting materials. The most logical primary disconnection is the C-N bond between the cyclopentane (B165970) and piperidine (B6355638) rings. This bond can be formed through a nucleophilic substitution or reductive amination pathway.

This primary disconnection leads to two key synthons: a suitably activated cyclopentane derivative and 4-aminopiperidine (B84694) or a protected version thereof.

Pathway A: Epoxide Ring-Opening. This approach identifies cyclopentene (B43876) oxide as a key precursor. The reaction with 4-aminopiperidine would involve a nucleophilic attack by the piperidine nitrogen onto one of the epoxide carbons. This is a powerful method for installing the amino and hydroxyl groups in a trans configuration.

Pathway B: Reductive Amination. This strategy starts from cyclopentanone (B42830). A reductive amination reaction with 4-aminopiperidine, in the presence of a reducing agent, would form the target C-N bond and reduce the ketone to the desired alcohol in a single conceptual step or a two-step sequence.

Pathway C: Substitution on a Halohydrin. A third approach involves the use of a 2-halocyclopentanol (e.g., 2-chlorocyclopentanol). The piperidine nitrogen can displace the halide to form the required C-N bond.

The 4-aminopiperidine precursor itself can be derived from various synthetic routes, often involving the reduction of a corresponding nitro or cyano-substituted piperidine or through multi-step sequences starting from pyridine (B92270) derivatives.

Table 1: Potential Precursors for the Synthesis of this compound

| Pathway | Cyclopentane Precursor | Piperidine Precursor | Key Transformation |

|---|---|---|---|

| A | Cyclopentene oxide | 4-Aminopiperidine | Nucleophilic ring-opening |

| B | Cyclopentanone | 4-Aminopiperidine | Reductive amination |

| C | 2-Chlorocyclopentanol | 4-Aminopiperidine | Nucleophilic substitution |

| D | Cyclopentenone | 4-Aminopiperidine | Michael addition followed by reduction |

Stereoselective Synthesis of this compound Isomers

The target molecule contains at least two stereocenters at positions C1 and C2 of the cyclopentanol (B49286) ring. Therefore, controlling the relative (cis/trans) and absolute (R/S) stereochemistry is a critical challenge in its synthesis.

Diastereoselective Approaches to this compound

Diastereoselectivity focuses on controlling the relative orientation of the hydroxyl and piperidinyl groups.

Epoxide Opening: The ring-opening of cyclopentene oxide with 4-aminopiperidine is inherently diastereoselective. The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon. This leads exclusively to the trans-diastereomer of this compound.

Ketone Reduction: If the synthesis proceeds through a 2-(4-aminopiperidin-1-yl)cyclopentan-1-one intermediate, the diastereoselectivity is determined by the facial selectivity of the ketone reduction. The bulky piperidinyl substituent at the adjacent carbon will sterically hinder one face of the ketone, directing the hydride reducing agent to the opposite face. The choice of reducing agent (e.g., NaBH₄ vs. L-Selectride) can influence the cis/trans ratio of the resulting alcohol.

Radical Cyclization: Intramolecular radical additions represent a powerful method for constructing cyclic systems with high diastereoselectivity. nih.gov While not a direct route to the final product, the principles of using rigid scaffolds to direct the stereochemical outcome of ring formation can be applied to the synthesis of complex cyclopentane precursors. nih.gov

Enantioselective Methodologies for this compound Synthesis

Achieving an enantiomerically pure final product requires the introduction of chirality at an appropriate stage.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For instance, the synthesis could begin with an enantiopure cyclopentene oxide, which can be prepared through various asymmetric epoxidation methods. The subsequent stereospecific ring-opening would transfer the chirality to the final product.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity. For example, a rhodium-catalyzed asymmetric hydrogenation of a suitable enamine precursor could establish the desired stereocenters. mdpi.com Similarly, Lewis acid-promoted cycloadditions using chiral ligands can construct optically enriched precursors. nih.gov

Biocatalysis: Enzymes offer a highly selective route to chiral molecules. A key biocatalytic strategy involves the use of transaminases for the asymmetric synthesis of chiral amines. mdpi.com A prochiral ketone precursor could be converted to a specific enantiomer of the amine using a transaminase in a dynamic kinetic resolution process. mdpi.com

Control of Relative and Absolute Stereochemistry in this compound Formation

The ultimate goal is to synthesize a single, defined stereoisomer. This requires a synthetic strategy that controls both relative and absolute stereochemistry simultaneously. A highly effective strategy would be the use of an enantiopure precursor that undergoes a diastereoselective reaction.

For example, starting with (R)-cyclopentene oxide and reacting it with 4-aminopiperidine would yield (1R,2R)-2-(4-aminopiperidin-1-yl)cyclopentan-1-ol as a single isomer due to the stereospecific nature of the SN2 ring-opening. The stereochemical assignments can be confirmed using advanced analytical techniques. nih.gov The development of highly stereoselective cycloaddition reactions provides an efficient strategy for constructing optically enriched cyclic frameworks. nih.gov

Green Chemistry Principles and Sustainable Routes for the Synthesis of this compound

Applying green chemistry principles to the synthesis is crucial for developing environmentally and economically viable processes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as catalytic hydrogenation or C-N cross-coupling, are preferred over stoichiometric reagents.

Use of Greener Solvents: Traditional organic synthesis often relies on hazardous solvents. Green chemistry encourages the use of safer alternatives like water or ethanol (B145695). nih.gov Some amidations and other transformations have been successfully developed in water, minimizing organic waste. researchgate.net

Catalysis: The use of catalysts reduces waste by allowing for reactions to proceed under milder conditions with lower energy input and higher selectivity. Ceric Ammonium Nitrate (CAN) has been shown to be an efficient and mild catalyst for the synthesis of various heterocyclic compounds under solvent-free conditions. researchgate.netekb.eg

Continuous Flow Technology: Shifting from batch processing to continuous flow synthesis can offer improved safety, efficiency, and scalability. researchgate.net This technology allows for precise control over reaction parameters and can minimize waste generation. researchgate.net

Biocatalysis: As mentioned, enzymes operate under mild, aqueous conditions and offer unparalleled selectivity, making them an excellent green alternative to traditional chemical methods. mdpi.com

Catalytic Strategies for the Formation of the this compound Scaffold and its Precursors

Catalysis is fundamental to the efficient synthesis of the target molecule and its precursors. Various catalytic systems can be employed for the key bond-forming reactions.

C-N Bond Formation: The crucial bond between the cyclopentane and piperidine rings can be formed via catalytic reductive amination. This is often catalyzed by transition metals like palladium, platinum, or nickel. Indium(III) triflate (In(OTf)₃) has also been shown to be an effective catalyst for aza-Prins cyclization to create piperidine derivatives, a reaction that involves C-N bond formation. nih.gov

Precursor Synthesis: The synthesis of precursors like substituted cyclopentanones or cyclopentenes can be achieved using catalysis. For instance, NiO-Co₃O₄/TiO₂ has been used as a catalyst for the self-condensation of cyclopentanone to form more complex structures. rsc.org

Cycloaddition Reactions: Gold and rhodium catalysts are effective in promoting [4+2] cycloaddition reactions to form heterocyclic structures, which can serve as advanced precursors. nih.gov These reactions are often atom-economic and can be rendered stereoselective. nih.gov

Hydroamination: The intramolecular hydroamination of unsaturated ureas is a robust method for constructing cyclic scaffolds like imidazolidin-2-ones, which share structural motifs with piperidine chemistry. mdpi.com This highlights the power of catalytic C-N bond formation in heterocycle synthesis. mdpi.com

Table 2: Selected Catalytic Systems for Precursor Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| IPrAuNTf₂ / Gold | [4+2] Cycloaddition | Formation of furan-fused lactams | nih.gov |

| Iridium-based | Enantioselective Hydrogenation | Synthesis of chiral anesthetics | researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Cyclocondensation | Green synthesis of pyrimidinones | researchgate.netekb.eg |

| NiO-Co₃O₄/TiO₂ | Aldol Condensation/Hydrogenation | Synthesis of 2-cyclopentylcyclopentanone | rsc.org |

| In(OTf)₃ | Aza-Prins Cyclization | Stereoselective synthesis of dihalopiperidines | nih.gov |

Novel Synthetic Transformations Leading to the this compound Structure

The construction of the this compound scaffold can be approached through several innovative synthetic strategies. A key transformation in many potential routes is the reductive amination between a cyclopentanone derivative and 4-aminopiperidine or its protected analogues. However, creating the 1,2-disubstituted pattern on the cyclopentane ring with specific stereochemistry necessitates more sophisticated methods.

One novel approach involves the asymmetric synthesis of a chiral cyclopentene oxide, which can then be opened by 4-aminopiperidine. This strategy allows for the establishment of the stereocenters on the cyclopentane ring early in the synthesis. For instance, an enantioselective epoxidation of cyclopentene, followed by a regioselective and stereospecific ring-opening with the amine, can lead to the desired trans-isomer, which is often a key intermediate in the synthesis of biologically active molecules. The use of chiral catalysts in the epoxidation step is crucial for establishing the initial stereocontrol.

Another advanced methodology is the use of organocatalysis for the asymmetric functionalization of cyclopentanone. A proline-catalyzed α-amination or α-hydroxylation can introduce the necessary functional groups with high enantioselectivity. The resulting chiral intermediate can then undergo further transformations to introduce the aminopiperidinyl moiety.

Furthermore, transition-metal-catalyzed cross-coupling reactions offer a powerful tool for constructing the carbon-nitrogen bond between the cyclopentane and piperidine rings. For example, a Buchwald-Hartwig amination of a suitably functionalized cyclopentanol derivative with 4-aminopiperidine can provide a direct route to the target molecule. The choice of ligand for the metal catalyst is critical for achieving high yields and selectivity.

A particularly innovative, though less direct, route could involve a [3+2] cycloaddition reaction to construct the cyclopentane ring with the desired substituents already in place. This could involve the reaction of a nitrile oxide with a substituted cyclopentene, or a similar cycloaddition, to generate a highly functionalized intermediate that can be converted to the final product.

The stereochemistry of the final product is highly dependent on the chosen synthetic route and the specific reagents and catalysts employed. The cis and trans isomers of this compound will exhibit different physical and biological properties, making stereocontrol a paramount consideration in any synthetic endeavor.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in developing a viable and efficient synthesis of this compound. This process involves a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of byproducts. A common and direct method for the synthesis of this compound is the reductive amination of 2-hydroxycyclopentanone with 4-aminopiperidine.

Key parameters that require optimization in such a reductive amination include the choice of reducing agent, solvent, temperature, and pH. Different reducing agents can have a significant impact on the yield and stereoselectivity of the reaction.

Table 1: Optimization of Reducing Agent in the Reductive Amination of 2-Hydroxycyclopentanone with 4-Aminopiperidine

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 25 | 24 | 65 |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol | 25 | 24 | 78 |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (B109758) | 25 | 18 | 85 |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | 50 | 12 | 92 |

As indicated in the table, catalytic hydrogenation generally provides the highest yields, although it requires specialized equipment. Sodium triacetoxyborohydride is often a preferred reagent for its mildness and high efficiency in a laboratory setting.

The choice of solvent is also crucial. Protic solvents like methanol or ethanol can participate in the reaction and may lead to side products. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are often preferred for reductive aminations with borohydride reagents.

Temperature and reaction time are interdependent variables. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the reactants or products and may negatively impact stereoselectivity. A careful balance must be struck to achieve a reasonable reaction time with optimal yield and purity.

Furthermore, the pH of the reaction mixture can be critical, especially when using reagents like sodium cyanoborohydride, which are more effective under mildly acidic conditions that favor iminium ion formation.

Table 2: Optimization of Solvent and Temperature

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| NaBH(OAc)₃ | Dichloromethane | 25 | 85 | 3:1 |

| NaBH(OAc)₃ | Tetrahydrofuran | 25 | 82 | 2.5:1 |

| NaBH(OAc)₃ | Dichloromethane | 0 | 75 | 4:1 |

| H₂/Pd-C | Ethanol | 25 | 88 | 5:1 |

| H₂/Pd-C | Ethanol | 50 | 92 | 4.5:1 |

Sophisticated Structural Characterization and Stereochemical Elucidation of 2 4 Aminopiperidin 1 Yl Cyclopentan 1 Ol

X-ray Crystallographic Analysis for Definitive Stereochemistry and Conformation of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including absolute stereochemistry and solid-state conformation. To perform this analysis, a suitable single crystal of one of the isomers of this compound would need to be grown.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. researchgate.net This would confirm the connectivity and reveal the exact conformation of both the cyclopentane (B165970) and piperidine (B6355638) rings. Typically, the piperidine ring would be expected to adopt a stable chair conformation, with substituents in either axial or equatorial positions. researchgate.netmdpi.com The cyclopentane ring can adopt various conformations, such as an envelope or twist, which would be clearly defined by the crystallographic data.

Crucially, for a chiral crystal, X-ray crystallography using anomalous dispersion can determine the absolute configuration of all stereocenters without the need for a reference chiral center. oup.com This would definitively establish the (1R, 2S), (1S, 2R), (1R, 2R), or (1S, 2S) configuration of the cyclopentane ring and the configuration of the chiral center at C4 of the piperidine ring if it is not a racemic mixture.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) in the Absolute Configuration Assignment of this compound

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

While this compound itself lacks strong chromophores for conventional ECD analysis, it can be derivatized with chromophoric reagents. For example, the amino and hydroxyl groups can be reacted with agents that introduce aromatic systems. The resulting derivative's ECD spectrum, characterized by positive or negative Cotton effects, can then be compared with theoretical spectra calculated using quantum-chemical methods. acs.org This comparison allows for the assignment of the absolute configuration of the stereocenters. Studies on other amino alcohols have successfully used this approach to assign absolute stereochemistry. oup.compublish.csiro.au

Computational Approaches to Structural Validation and Isomer Differentiation of this compound

Given the existence of eight possible stereoisomers, differentiating them with spectroscopy alone can be challenging. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and increasingly essential methodology for validating proposed structures and assigning the correct stereoisomer. numberanalytics.com

The general workflow involves a systematic comparison of experimentally measured data with computationally predicted properties for all possible isomers. nih.gov

Conformational Search: For each of the eight stereoisomers of this compound, an extensive conformational analysis is performed. This search identifies all low-energy conformations, considering the flexibility of the molecule, including the non-planar "envelope" conformation of the cyclopentane ring and the "chair" conformation of the piperidine ring. libretexts.orgsaskoer.ca

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G*) to find the precise energy minima. researchgate.netmdpi.com The relative Gibbs free energies are calculated to determine the population of each conformer at a given temperature, according to the Boltzmann distribution. nih.gov

Prediction of Spectroscopic Properties: NMR chemical shifts (¹H and ¹³C) are calculated for each optimized conformer, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net A final, Boltzmann-weighted average NMR spectrum is then generated for each of the eight stereoisomers. nih.gov

Comparison and Assignment: The set of eight calculated NMR spectra is compared against the single experimental spectrum. The stereoisomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure. This comparison is often quantified using statistical metrics like the Mean Absolute Error (MAE) between predicted and experimental chemical shifts. nih.govacs.org More advanced approaches may use parameters like MAEΔΔδ, which compares the differences in chemical shifts between pairs of isomers, minimizing systematic errors. nih.gov

This DFT/NMR approach provides a robust framework for elucidating the precise three-dimensional structure of complex molecules like this compound, especially when crystallographic data is unavailable. acs.org

Data Tables

Table 1: Predicted Mass Spectrometry Data for C₁₀H₂₀N₂O This table presents theoretical collision cross section (CCS) values calculated for various adducts of the molecule, which can be compared with experimental values from ion mobility-mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 185.16484 | 143.9 |

| [M+Na]⁺ | 207.14678 | 147.5 |

| [M-H]⁻ | 183.15028 | 146.4 |

| [M+H-H₂O]⁺ | 167.15482 | 136.9 |

| Data sourced from PubChemLite. uni.lu |

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts This hypothetical table illustrates how experimental NMR data would be compared against calculated data for two possible isomers (Isomer A and Isomer B) to aid in structural assignment. The isomer with the lower Mean Absolute Error (MAE) is the more likely structure.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - Isomer A | Calculated δ (ppm) - Isomer B |

| C1 (CH-OH) | 75.2 | 75.8 | 79.1 |

| C2 (CH-N) | 68.5 | 68.1 | 67.5 |

| C8 (CH-NH₂) | 49.8 | 50.1 | 50.3 |

| C7, C9 (CH₂-N) | 54.1 | 53.7 | 55.0 |

| Mean Absolute Error (MAE) | 0.35 | 1.63 |

Conformational Analysis and Dynamics of 2 4 Aminopiperidin 1 Yl Cyclopentan 1 Ol

Theoretical Conformational Analysis of the Piperidine (B6355638) and Cyclopentanol (B49286) Moieties in 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

The conformational landscape of this compound is primarily dictated by the preferences of its two constituent rings: the piperidine and the cyclopentanol moieties.

The piperidine ring , a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For the 4-aminopiperidinyl fragment, the amino group at the C4 position will have a specific conformational preference. Generally, bulky substituents favor the equatorial position to avoid 1,3-diaxial interactions. The relative conformational energies are similar to those of analogous cyclohexanes. nih.gov However, in polar environments or upon protonation of the nitrogen atoms, electrostatic interactions can influence the conformational equilibrium. nih.gov For instance, in protonated 4-substituted piperidines with polar substituents, a stabilization of the axial conformer has been observed. nih.gov The interplay of steric hindrance, electrostatic interactions, and hyperconjugation ultimately determines the preferred orientation of the amino group. d-nb.infonih.govresearchgate.net

The cyclopentanol moiety , a five-membered ring, is not planar and exists in a continuous state of dynamic puckering. Its most stable conformations are typically the envelope (C_s symmetry) and twist (C_2 symmetry) forms, which relieve the torsional strain of a planar structure. In cyclopentanol, the hydroxyl group can be situated in either an axial or equatorial-like position relative to the puckered ring. The energy difference between these conformers is generally small, leading to a flexible ring system. Ab initio and molecular mechanics calculations on cyclopentanol have shown that envelope conformations with the hydroxyl group in either an equatorial or axial position at the flap are possible optimized geometries. researchgate.net

Table 1: Theoretical Conformational Preferences of Constituent Moieties

| Moiety | Predominant Conformation(s) | Key Factors Influencing Conformation |

| Piperidine | Chair | Steric hindrance (1,3-diaxial interactions), electrostatic interactions, hyperconjugation |

| Cyclopentanol | Envelope, Twist | Torsional strain, pseudo-axial vs. pseudo-equatorial substituent positioning |

Experimental Probes for Conformational Preferences of this compound in Solution and Solid State

In solution , NMR spectroscopy, particularly the analysis of coupling constants (³J values) and Nuclear Overhauser Effects (NOEs), provides invaluable information about the dihedral angles between adjacent protons and the through-space proximity of different parts of the molecule. nih.gov For the piperidine ring, the magnitude of the vicinal coupling constants between the protons on adjacent carbons can help determine the chair conformation and the axial or equatorial orientation of the substituents. d-nb.info Similarly, the coupling constants within the cyclopentanol ring can provide insights into its puckering.

In the solid state , X-ray crystallography would provide a precise three-dimensional structure of the molecule, revealing the exact conformation of both rings and the orientation of all substituents. This technique would definitively establish the preferred conformation adopted by the molecule in the crystalline lattice, which is often one of the lowest energy conformations.

The choice of solvent can also play a significant role in the conformational equilibrium, especially for molecules with polar groups capable of hydrogen bonding. d-nb.info A systematic study in various solvents of differing polarity would be necessary to fully characterize the conformational behavior of this compound in solution.

Intramolecular Interactions and Hydrogen Bonding Networks within the this compound Structure

The structure of this compound contains several hydrogen bond donors (the hydroxyl group and the primary amino group) and acceptors (the nitrogen atoms and the oxygen of the hydroxyl group). This arrangement allows for the potential formation of intramolecular hydrogen bonds (IMHBs) .

The presence and strength of IMHBs can be investigated experimentally using techniques like infrared (IR) spectroscopy, where the O-H and N-H stretching frequencies would be shifted to lower wavenumbers upon hydrogen bond formation. mdpi.com NMR spectroscopy can also provide evidence for IMHBs through the chemical shifts of the involved protons. Theoretical calculations are instrumental in predicting the geometries and energies of hydrogen-bonded conformers. mdpi.com

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Potential Impact on Conformation |

| Cyclopentanol -OH | Piperidine N | Stabilization of a specific relative orientation of the two rings |

| Piperidine -NH₂ | Cyclopentanol -OH | Stabilization of a folded conformation |

| Cyclopentanol -OH | Piperidine -NH₂ | Stabilization of a different folded conformation |

Computational Molecular Dynamics Simulations of this compound and its Analogs

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.netmdpi.com An MD simulation of this compound would provide a detailed picture of its conformational flexibility, the interconversion between different conformers, and the dynamics of intramolecular hydrogen bonds. nih.govsemanticscholar.orgspringernature.com

Furthermore, MD simulations can be used to calculate various properties, such as the radial distribution functions of water around the polar groups, to understand solvation, and to explore how changes in the environment (e.g., pH) might affect the conformational equilibrium. While specific MD studies on this exact molecule are not published, the methodology is well-established for exploring the conformational landscapes of flexible molecules. semanticscholar.org

Theoretical and Computational Chemistry Applied to 2 4 Aminopiperidin 1 Yl Cyclopentan 1 Ol

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species.

Computationally derived parameters such as the Topological Polar Surface Area (TPSA) provide an indication of the molecule's polarity and its potential to form hydrogen bonds. The TPSA for this compound has been calculated to be 49.49 Ų, which reflects the contribution of the polar amine and hydroxyl groups. chemscene.com Another key parameter, the partition coefficient (LogP), which describes the lipophilicity of the molecule, has a predicted value of 0.3229. chemscene.com These values are summarized in the table below.

| Computed Property | Value |

| Topological Polar Surface Area (TPSA) | 49.49 Ų |

| LogP | 0.3229 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

This data is based on computational predictions. chemscene.com

Prediction of Spectroscopic Signatures of this compound through Computational Modeling

Computational modeling is a valuable tool for predicting the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These predictions can aid in the identification and characterization of the compound.

While specific, computationally generated NMR or IR spectra for this compound are not available in published literature, predictions related to its mass spectrometry behavior have been made. The predicted collision cross section (CCS) values for various adducts of the molecule provide insight into its shape and how it will behave in the gas phase of a mass spectrometer. These predictions, calculated using methods like CCSbase, are presented in the table below. researchgate.net

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.16484 | 143.9 |

| [M+Na]⁺ | 207.14678 | 147.5 |

| [M-H]⁻ | 183.15028 | 146.4 |

| [M+NH₄]⁺ | 202.19138 | 162.7 |

| [M+K]⁺ | 223.12072 | 145.0 |

| [M+H-H₂O]⁺ | 167.15482 | 136.9 |

| [M+HCOO]⁻ | 229.15576 | 160.9 |

| [M+CH₃COO]⁻ | 243.17141 | 180.3 |

This data represents computationally predicted values. researchgate.net

In Silico Studies of Reaction Pathways and Transition States Involving this compound

In silico studies of reaction pathways involve the computational mapping of the energy landscape of a chemical reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Such studies provide deep insights into reaction mechanisms and kinetics.

Currently, there are no specific in silico studies on the reaction pathways and transition states involving this compound available in the scientific literature. Research in this area would likely focus on reactions at the primary amine and hydroxyl groups, such as acylation, alkylation, or oxidation, to understand the regioselectivity and stereoselectivity of such transformations.

Development and Refinement of Force Fields and Parameters for Molecular Modeling of this compound

Molecular mechanics and molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For novel molecules like this compound, existing force fields may not have accurate parameters. Therefore, the development and refinement of specific parameters are often necessary to ensure the reliability of simulations.

There is no published research detailing the development or refinement of specific force field parameters for this compound. Such work would involve quantum mechanical calculations to derive parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions, which could then be used in large-scale molecular dynamics simulations to study the conformational behavior of the molecule or its interactions with biological macromolecules.

Charge Distribution and Electrostatic Potential Surface Analysis of this compound

The analysis of charge distribution and the electrostatic potential (ESP) surface are critical for understanding a molecule's intermolecular interactions. The ESP map visually represents the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of positive, negative, and neutral potential.

While a specific, detailed ESP map for this compound is not available in the literature, we can predict its general features based on its structure. The regions around the nitrogen and oxygen atoms, with their high electronegativity and lone pairs of electrons, would exhibit a negative electrostatic potential (typically colored red or yellow). These areas are indicative of sites that are attractive to electrophiles and can act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine and hydroxyl groups would have a positive electrostatic potential (typically colored blue), indicating their role as hydrogen bond donors and sites susceptible to nucleophilic attack. The carbon skeleton of the cyclopentane (B165970) and piperidine (B6355638) rings would have a relatively neutral potential.

Mechanistic Investigations of Reactions Involving 2 4 Aminopiperidin 1 Yl Cyclopentan 1 Ol

Reaction Mechanisms of Precursor Transformations Leading to 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

The synthesis of this compound can be conceptually approached through the formation of the C-N bond between a cyclopentane (B165970) precursor and a 4-aminopiperidine (B84694) moiety. A primary and highly effective method for this transformation is the reductive amination of 2-hydroxycyclopentanone with 4-aminopiperidine.

The mechanism of this reaction proceeds in two key stages. The first stage involves the nucleophilic attack of the primary amine of 4-aminopiperidine on the carbonyl carbon of 2-hydroxycyclopentanone. This initial attack forms a tetrahedral intermediate known as a hemiaminal. The presence of a mild acid catalyst can facilitate this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Following its formation, the hemiaminal intermediate undergoes dehydration to form an iminium ion. This elimination of a water molecule is typically the rate-determining step of the initial phase and is also acid-catalyzed. The resulting iminium ion is a highly reactive electrophile.

The second stage of the reductive amination is the reduction of the iminium ion. This is achieved through the addition of a reducing agent, commonly a hydride source such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The hydride attacks the electrophilic carbon of the iminium ion, leading to the formation of the final product, this compound. The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they selectively reduce the iminium ion in the presence of the ketone starting material, allowing for a one-pot reaction.

An alternative, though less direct, pathway could involve the reaction of 2-chlorocyclopentan-1-ol with 4-aminopiperidine. This would proceed via a nucleophilic substitution mechanism (Sₙ2), where the piperidine (B6355638) nitrogen acts as the nucleophile, displacing the chloride from the cyclopentane ring. The stereochemistry of this reaction would be dependent on the stereochemistry of the starting chlorohydrin.

| Precursor 1 | Precursor 2 | Reaction Type | Key Intermediates | Typical Reagents |

| 2-Hydroxycyclopentanone | 4-Aminopiperidine | Reductive Amination | Hemiaminal, Iminium ion | NaBH₄, NaBH₃CN, H₂/Pd |

| 2-Chlorocyclopentan-1-ol | 4-Aminopiperidine | Nucleophilic Substitution | - | Base (e.g., K₂CO₃) |

Mechanistic Studies of Functional Group Interconversions on the this compound Scaffold

The this compound scaffold possesses two primary reactive sites: the secondary alcohol on the cyclopentane ring and the primary amino group on the piperidine ring. These functional groups can undergo a variety of interconversions.

Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 2-(4-aminopiperidin-1-yl)cyclopentan-1-one. This transformation is typically achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation. The mechanism of the Swern oxidation involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride or trifluoroacetic anhydride (B1165640) to form an electrophilic sulfur species. The alcohol then attacks this species, and subsequent deprotonation by a hindered base, like triethylamine, leads to the formation of the ketone.

Acylation of the Primary Amine: The primary amino group is a potent nucleophile and can be readily acylated to form amides. The reaction with an acyl chloride or an acid anhydride proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride) to yield the amide.

N-Alkylation of the Primary Amine: The primary amine can also undergo alkylation. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) would lead to the formation of a secondary amine. The mechanism mirrors that of the precursor synthesis, involving the formation of an iminium ion intermediate followed by hydride reduction.

| Functional Group | Transformation | Reagent(s) | Mechanistic Pathway |

| Secondary Alcohol | Oxidation to Ketone | PCC, Swern Oxidation | Oxidation |

| Primary Amine | Acylation to Amide | Acyl Chloride, Acid Anhydride | Nucleophilic Acyl Substitution |

| Primary Amine | Alkylation to Secondary Amine | Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination |

Role of this compound in Catalytic Cycles as a Ligand or Intermediate

The diamino alcohol structure of this compound makes it a compelling candidate as a chiral ligand in asymmetric catalysis. The two nitrogen atoms and the oxygen atom can act as coordination sites for a metal center, forming a tridentate ligand.

In a hypothetical catalytic cycle, for example, in an asymmetric transfer hydrogenation of a ketone, the compound could first coordinate to a metal precursor, such as a ruthenium(II) complex. The resulting chiral metal complex would then be the active catalyst. The substrate (ketone) would coordinate to the metal center, and the hydride would be transferred from a hydride source (e.g., formic acid or isopropanol) to the ketone, guided by the chiral environment of the ligand. This would lead to the formation of a chiral alcohol product with a specific enantiomeric excess. After the product dissociates, the catalyst is regenerated to continue the cycle.

While specific examples involving this exact molecule are not prevalent in the literature, the mechanistic principles are well-established with structurally similar amino alcohol ligands.

Kinetic and Thermodynamic Aspects of this compound Reactivity

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in publicly available literature. However, general principles can be applied to understand its reactivity.

The rate of reactions involving the primary amine, such as acylation, is expected to be high due to the strong nucleophilicity of the nitrogen. The reaction rate would be dependent on the concentration of both the amine and the acylating agent, as well as the electrophilicity of the carbonyl group.

Thermodynamically, the formation of amides from the primary amine is generally a highly favorable process, with a negative Gibbs free energy change, due to the formation of a stable amide bond. The oxidation of the alcohol to the ketone is typically an endergonic process under standard conditions, but can be driven to completion by the choice of appropriate reagents and reaction conditions.

A hypothetical kinetic study on the N-acetylation of this compound with acetic anhydride could yield data such as that presented in the table below, assuming a second-order reaction.

| [Amine] (mol/L) | [Acetic Anhydride] (mol/L) | Initial Rate (mol/L·s) | Rate Constant, k (L/mol·s) |

| 0.10 | 0.10 | 1.5 x 10⁻³ | 0.15 |

| 0.20 | 0.10 | 3.0 x 10⁻³ | 0.15 |

| 0.10 | 0.20 | 3.0 x 10⁻³ | 0.15 |

Derivatization and Analog Design Strategies for 2 4 Aminopiperidin 1 Yl Cyclopentan 1 Ol

Systematic Functionalization of the Amino, Piperidine (B6355638), Cyclopentanol (B49286), and Hydroxyl Moieties of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol

The presence of multiple reactive sites in this compound allows for a wide range of chemical modifications. The systematic functionalization of its amino, piperidine, cyclopentanol, and hydroxyl groups can lead to a diverse library of analogs with potentially enhanced biological activities.

The primary amino group is a key site for derivatization. Standard N-acylation reactions can be employed to introduce a variety of substituents. researchgate.net For instance, reaction with acyl chlorides or anhydrides in the presence of a base can yield a series of amides. Furthermore, coupling with carboxylic acids using peptide coupling reagents such as HATU or HOBt can introduce more complex functionalities, including amino acids or peptide fragments. researchgate.net Reductive amination of the primary amine with aldehydes or ketones can also be performed to generate secondary or tertiary amines.

The secondary hydroxyl group on the cyclopentanol ring is another point for derivatization. It can be acylated to form esters or alkylated to form ethers. Oxidation of the hydroxyl group would yield the corresponding ketone, 2-(4-aminopiperidin-1-yl)cyclopentan-1-one, which can then serve as a precursor for further modifications. chegg.com

| Moiety | Type of Functionalization | Reagents and Conditions | Potential Derivatives |

| Amino Group | N-Acylation | Acyl chlorides, anhydrides, base | N-Acetyl, N-benzoyl derivatives |

| Peptide Coupling | Carboxylic acids, HATU, HOBt | Amino acid and peptide conjugates | |

| Reductive Amination | Aldehydes, ketones, NaBH(OAc)₃ | N-Alkyl, N-aryl derivatives | |

| Piperidine Nitrogen | N-Alkylation | Alkyl halides, base | N-Methyl, N-benzyl derivatives |

| Cyclopentanol Ring | Oxidation | Oxidizing agents (e.g., PCC, Swern) | 2-(4-Aminopiperidin-1-yl)cyclopentan-1-one |

| Hydroxyl Group | O-Acylation | Acyl chlorides, anhydrides, base | O-Acetyl, O-benzoyl esters |

| O-Alkylation | Alkyl halides, base (e.g., NaH) | O-Methyl, O-benzyl ethers |

Synthesis of Conformationally Restricted Analogs of this compound

To explore the impact of conformational rigidity on biological activity, conformationally restricted analogs of this compound can be designed and synthesized. This is often achieved by introducing spirocyclic systems or bridged rings.

One approach involves the modification of the piperidine ring to create a spirocyclic system. For instance, a spirocyclic moiety can be introduced at the 4-position of the piperidine ring, creating a 1-azaspiro[3.5]nonane or similar structure. The synthesis of such analogs can be complex, sometimes requiring the construction of the spirocycle before the formation of the piperidine ring itself. beilstein-journals.org For example, a synthetic route to an aminopiperidine derivative with a spirocyclic ring has been developed for the synthesis of an analog of the DPP-4 inhibitor Alogliptin. beilstein-journals.org

Another strategy is the introduction of bridges across the piperidine ring, leading to bicyclic structures such as 2-azanorbornane or nortropane derivatives. These modifications can lock the piperidine ring into a specific conformation, which can be beneficial for receptor binding.

| Type of Analog | Structural Modification | Synthetic Strategy | Potential Examples |

| Spirocyclic Analogs | Introduction of a spiro ring at C4 of the piperidine | Construction of the spirocycle prior to piperidine ring formation | Spiro[piperidine-4,1'-cyclopropane] or spiro[piperidine-4,1'-cyclobutane] derivatives |

| Bridged Analogs | Introduction of a bridge across the piperidine ring | Intramolecular cyclization reactions | 2-Azanorbornane or nortropane derivatives |

| Fused Ring Analogs | Fusion of a ring to the cyclopentane (B165970) moiety | Cycloaddition reactions | Fused bicyclic cyclopentane derivatives |

Chemo- and Regioselective Transformations of this compound for Structural Diversification

The presence of multiple functional groups in this compound necessitates the use of chemo- and regioselective reactions for precise structural modifications. The primary amine is generally more nucleophilic than the secondary hydroxyl group, which allows for selective N-acylation under appropriate conditions. nih.gov

For instance, selective N-acylation of the primary amino group can be achieved using acylsilanes under aqueous acidic conditions. nih.govresearchgate.net This method has been shown to be highly chemoselective for the N-acylation of amines in the presence of other reactive functional groups. nih.govresearchgate.net The use of protecting groups can also be employed to achieve regioselectivity. For example, the primary amine can be selectively protected with a Boc group, allowing for subsequent modification of the hydroxyl group. The Boc group can then be removed under acidic conditions to liberate the free amine. The development of safety-catch protecting groups, such as the S-4,4'-dimethylsulfinylbenzhydryl (Msbh) group for cysteines, highlights the potential for advanced regioselective strategies in complex molecules. nih.gov

The relative reactivity of the functional groups can also be influenced by the reaction conditions. For example, in the acylation of amino alcohols, N-acylation is typically favored due to the higher nucleophilicity of the amine. However, O-acylation can be promoted through catalytic activation of the hydroxyl group. nih.gov

Synthesis of Molecular Probes and Chemical Conjugates Incorporating the this compound Core for Chemical Research

To investigate the biological targets and mechanism of action of compounds based on the this compound scaffold, it is often necessary to synthesize molecular probes and chemical conjugates. These tools can include fluorescently labeled compounds, biotinylated derivatives for affinity purification, or photoaffinity probes for target identification.

A fluorescent probe can be created by attaching a fluorophore, such as a fluorescein (B123965) or rhodamine derivative, to the core structure. The attachment can be achieved by forming a stable amide bond with the primary amino group or an ether or ester linkage with the hydroxyl group. The synthesis of a novel fluorescent probe based on a 1-hydroxy-2,4-diformylnaphthalene scaffold demonstrates a general approach that could be adapted. nih.gov

Biotinylation is another common strategy for creating chemical probes. A biotin (B1667282) moiety can be conjugated to the this compound core, typically through a linker to minimize steric hindrance. The synthesis of biotinylated derivatives often involves the use of activated biotin esters or coupling reagents to form a stable amide bond with an amino group on the target molecule or a linker. The chemical synthesis and biotinylation of the thrombospondin domain TSR2, for instance, showcases methods for incorporating biotin at specific sites. nih.gov

| Type of Probe/Conjugate | Reporter Tag | Linkage Chemistry | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Amide, ester, or ether linkage | Cellular imaging, target localization |

| Biotinylated Conjugate | Biotin | Amide linkage via a spacer | Affinity purification of binding partners, target identification |

| Photoaffinity Probe | Benzophenone, azido (B1232118) group | Covalent attachment | Covalent labeling of biological targets |

Exploration of 2 4 Aminopiperidin 1 Yl Cyclopentan 1 Ol in Chemical Synthesis and Catalysis

2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol as a Chiral Building Block in Asymmetric Organic Synthesis

There is no available research demonstrating the use of this compound as a chiral building block in asymmetric organic synthesis. The presence of multiple stereocenters in its cyclopentanol (B49286) and piperidine (B6355638) rings theoretically makes it a candidate for the synthesis of enantiomerically pure complex molecules. However, no studies have been published that explore or validate this potential.

Utilization of this compound as a Ligand in Asymmetric Catalysis

The nitrogen and oxygen atoms within this compound could potentially act as coordination sites for metal centers, suggesting its possible application as a chiral ligand in asymmetric catalysis. The combination of a 1,2-aminoalcohol on the cyclopentane (B165970) ring and a substituted piperidine offers a unique scaffold that could, in theory, induce stereoselectivity in metal-catalyzed reactions. Nevertheless, a review of the scientific literature reveals no instances of this compound being employed as a ligand in any form of asymmetric catalysis.

Role of this compound as a Synthetic Intermediate for the Construction of Complex Molecules

The functional groups present in this compound—a primary amine, a tertiary amine, and a secondary alcohol—offer multiple points for chemical modification. This suggests its potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals or natural products. For example, the primary amine could be a key site for amide bond formation or further functionalization. However, no published synthetic routes that utilize this compound as an intermediate have been found.

Development of Novel Reagents and Catalysts Incorporating the this compound Structure

Given the lack of primary research on the compound itself, there is consequently no information on the development of novel reagents or catalysts derived from the this compound structure. The creation of new synthetic tools often builds upon established and well-characterized molecular frameworks, a status that this particular compound has not yet achieved in the scientific community.

Advanced Analytical Method Development for 2 4 Aminopiperidin 1 Yl Cyclopentan 1 Ol

Chromatographic Methodologies for Enantiomeric and Diastereomeric Separation of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol Isomers

The separation of stereoisomers is a critical challenge in pharmaceutical analysis. For this compound, both enantiomeric and diastereomeric separations are required to ensure the correct isomeric form is isolated.

Diastereomeric Separation: Diastereomers possess different physicochemical properties, which allows for their separation using standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) on a normal or reversed-phase column. mdpi.comresearchgate.net The separation is based on the differential interactions of the diastereomers with the stationary phase.

Enantiomeric Separation: Enantiomers, having identical physical properties in an achiral environment, require a chiral environment for separation. This is typically achieved using two main approaches in HPLC nih.gov:

Direct Separation: This method employs a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective at resolving a broad range of chiral compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Indirect Separation: This approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomeric adducts. nih.govbio-rad.com These newly formed diastereomers can then be separated on a standard achiral column. This method, while effective, requires an additional reaction step and validation of the derivatization process.

Capillary Electrophoresis (CE) also presents a powerful alternative for chiral separations, often using a chiral selector, such as a cyclodextrin (B1172386) derivative, added to the background electrolyte. bio-rad.comwvu.edu

Table 1: Illustrative HPLC Data for Isomer Separation This table presents hypothetical data to illustrate the separation of the four stereoisomers of this compound using different chromatographic approaches.

| Isomer Configuration | Retention Time (min) on Achiral C18 Column | Retention Time (min) on Chiral (Cellulose-based) Column |

| (1R,2S) | 10.5 | 14.2 |

| (1S,2R) | 10.5 | 15.8 |

| (1R,2R) | 12.1 | 18.5 |

| (1S,2S) | 12.1 | 20.1 |

Hyphenated Spectrometric Techniques for Trace Analysis and Purity Assessment of this compound

Hyphenated techniques, which couple a separation method with a spectrometric detection method, are indispensable for trace analysis and comprehensive purity profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for identifying and quantifying trace-level impurities in drug substances. researchgate.net For this compound, a reversed-phase UHPLC system can be coupled to a tandem mass spectrometer. Ionization is typically achieved using electrospray ionization (ESI) in positive mode, which would protonate the two amine groups. The first mass spectrometer (MS1) isolates the protonated molecular ion ([M+H]⁺), which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2), providing a unique fragmentation pattern that confirms the compound's identity and helps in the structural elucidation of unknown impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, particularly for volatile and thermally stable compounds. Due to the polar hydroxyl and amino functional groups in this compound, derivatization may be required to increase its volatility and thermal stability for GC analysis. researchgate.net This process converts the analyte into a less polar and more volatile derivative suitable for GC separation and subsequent MS detection.

Table 2: Predicted Mass Spectrometric Data for this compound Based on the compound's structure and common fragmentation pathways. CCS values are predicted. uni.lu

| Ion / Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) Ų | Description |

| [M+H]⁺ | 185.16484 | 143.9 | Protonated molecular ion |

| [M+Na]⁺ | 207.14678 | 147.5 | Sodium adduct |

| [M+H-H₂O]⁺ | 167.15482 | 136.9 | Fragment ion from loss of water |

| [M-H]⁻ | 183.15028 | 146.4 | Deprotonated molecular ion |

Automation and High-Throughput Methods for Analysis and Screening of this compound Samples

In modern drug discovery and development, high-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds. springernature.com While this compound is a single compound, HTS methodologies are relevant for screening libraries of its derivatives or for high-throughput quality control analysis.

Automated systems can perform sample preparation, injection, and data analysis for hundreds of samples per day. For instance, an automated LC-MS system can be used to analyze the purity of multiple batches of the compound or to screen for its presence in complex matrices. In a discovery context, a library of analogs based on the this compound scaffold could be synthesized and screened for biological activity using HTS. nih.gov This involves the use of robotic liquid handlers, multi-well plates (e.g., 384-well format), and sensitive, rapid-readout assays, such as fluorescence or luminescence-based assays. springernature.comnih.gov

Table 3: Example of a High-Throughput Screening Workflow

| Step | Description | Technology Used |

| 1. Library Management | Storage and retrieval of a chemical library based on the target scaffold. | Automated Compound Store |

| 2. Plate Preparation | Dispensing of nanoliter volumes of test compounds into microtiter plates. | Acoustic Liquid Handler |

| 3. Assay Execution | Addition of reagents, cells, or targets to the plates. | Robotic Arm, Multidrop Dispenser |

| 4. Incubation | Controlled incubation at a specific temperature and time. | Automated Incubator |

| 5. Signal Detection | Reading the output of the assay (e.g., fluorescence, luminescence). | High-Content Imager or Plate Reader |

| 6. Data Analysis | Automated analysis of raw data to identify "hits". | Specialized HTS Software |

On-line Monitoring and Process Analytical Technology (PAT) Applications for this compound Synthesis

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through real-time measurements of critical quality attributes (CQAs). chromnet.netnih.gov Implementing PAT for the synthesis of this compound ensures process understanding and control, leading to consistent product quality. rsc.org

Spectroscopic tools are often at the heart of a PAT strategy. For example:

On-line Fourier Transform Infrared (FTIR) or Raman Spectroscopy: An in-situ probe can be inserted directly into the reaction vessel to monitor the concentration of reactants, intermediates, and the final product in real-time. This allows for precise determination of reaction endpoints and ensures the process remains within its design space. rsc.org

On-line UPLC-MS: A small, continuous stream from the reactor can be diverted to a UPLC-MS system. This provides real-time data on product formation, isomer ratios, and the generation of any process-related impurities, enabling immediate process adjustments if deviations occur. rsc.org

The goal of PAT is to move from a "test-the-quality-in" to a "build-the-quality-in" paradigm, where the process is controlled to ensure the final product consistently meets all specifications. nih.gov

Table 4: PAT Strategy for Monitoring the Synthesis of this compound

| Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) | PAT Tool | Measurement & Control |

| Reagent Concentration | Reaction Kinetics, Impurity Profile | On-line FTIR/Raman | Real-time monitoring of key functional group peaks to control reagent addition rate. |

| Reaction Temperature | Isomeric Ratio, Product Stability | Fiber-optic Temperature Probes | Continuous monitoring and feedback control of heating/cooling system. |

| Reaction Endpoint | Product Yield, Purity | On-line UPLC-MS | Tracking disappearance of starting materials and appearance of product to determine optimal reaction time. |

| Crystallization Process | Crystal Size, Polymorphic Form | Focused Beam Reflectance Measurement (FBRM) | In-line monitoring of particle size distribution to control cooling rate and achieve desired crystal properties. |

Perspectives on 2 4 Aminopiperidin 1 Yl Cyclopentan 1 Ol Research: Current Status and Future Directions

Potential for Novel Chemical Applications of 2-(4-Aminopiperidin-1-yl)cyclopentan-1-ol as a Scaffold or Building Block

The trifunctional nature of this compound makes it a versatile building block for synthesizing more complex molecules.

Scaffold for Chemical Libraries: The molecule contains three distinct functional groups amenable to chemical modification: a primary amine, a tertiary amine, and a secondary alcohol. This allows for orthogonal chemical strategies to build diverse molecular libraries.

The primary amine can undergo acylation, alkylation, or reductive amination.

The secondary alcohol can be esterified, etherified, or oxidized to a ketone.

The tertiary amine of the piperidine (B6355638) ring can be quaternized or form salts.

This versatility makes the compound an attractive scaffold for combinatorial chemistry, enabling the rapid generation of analogues for screening in various applications.

Precursor for Chiral Ligands: If resolved into its constituent stereoisomers, the molecule could serve as a precursor for novel chiral ligands for asymmetric catalysis. The N,N,O-tridentate chelation potential offered by the three functional groups could be used to coordinate with a variety of metal centers. The rigid, chiral backbone provided by the cyclopentane (B165970) ring could create a well-defined chiral pocket around the metal, potentially inducing high enantioselectivity in catalytic transformations.

Fragment for Medicinal Chemistry: The 4-aminopiperidine (B84694) moiety is a well-established pharmacophore in medicinal chemistry. nih.gov For instance, the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for the development of NLRP3 inhibitors. mdpi.comresearchgate.net The title compound can be viewed as a fragment that combines this recognized motif with a chiral cyclopentanol (B49286) unit, offering a unique three-dimensional vector for probing protein binding sites in fragment-based drug discovery programs.

Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry Involving the Chemical Properties of this compound

The distinct chemical properties of this compound open doors to research at the interface of organic chemistry and other scientific fields.

Medicinal Chemistry: Beyond its use as a fragment, the compound could serve as a starting point for lead optimization campaigns. The structure-activity relationship (SAR) of pyrrolopyrimidine-based inhibitors has been investigated where aminopiperidine moieties are key. nih.gov The unique stereochemistry and functional group presentation of this compound could be exploited to develop new classes of therapeutics, such as kinase inhibitors or G-protein coupled receptor (GPCR) modulators.

Materials Science: The presence of multiple hydrogen bond donors and acceptors suggests that the molecule could participate in self-assembly to form ordered supramolecular structures. This could lead to the development of novel organic gelators or liquid crystals. Furthermore, its ability to chelate metals makes it a candidate for use as an organic linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs). Using a single enantiomer of the compound could impart chirality to the resulting bulk material, a property sought after for applications in chiral separations and asymmetric catalysis.

Catalysis: As noted, the molecule is a promising precursor for chiral catalysts. The functional groups can be further elaborated; for example, the primary amine could be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor, creating a wider range of ligand types for transition metal catalysis.

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 12–24 hours | Longer durations improve conversion but may degrade product. |

| Solvent Polarity | High (DMF, DMSO) | Enhances solubility of intermediates. |

| Catalyst Loading | 0.5–2.0 eq | Excess catalyst may complicate purification. |

Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR can confirm the cyclopentanol and piperidine moieties. For example, the hydroxyl proton (1H) typically appears as a broad singlet near δ 4.5–5.0 ppm, while piperidine protons resonate between δ 2.5–3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., calculated for C10H19N2O: 183.1504 [M+H]+).

- Chromatography: Reverse-phase HPLC with UV detection (210–254 nm) monitors purity. Gradient elution (water/acetonitrile) resolves polar impurities.

Key Validation Step: Compare experimental data with computational predictions (e.g., PubChem’s InChI key or molecular formula databases) .

Basic: What PPE and safety protocols are critical for handling this compound?

Methodological Answer:

Based on structurally related amines (e.g., benzyl 4-aminopiperidine-1-carboxylate):

- PPE: NIOSH-approved respirators for particulates, nitrile gloves, chemical-resistant lab coats, and safety goggles .

- First Aid:

- Skin Contact: Wash with soap/water for 15+ minutes; remove contaminated clothing .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Storage: In airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation.

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

Discrepancies may arise from impurities, assay variability, or structural analogs. Strategies include:

Purity Assessment: Use HPLC-MS to confirm compound integrity (>95% purity).

Standardized Assays: Replicate studies under identical conditions (e.g., pH, temperature, cell lines).

Structural Comparison: Compare with fluoroquinolone derivatives (e.g., 7-(4-alkoxyimino-3-aminopiperidin-1-yl)fluoroquinolones) to identify substituent-specific effects .

Example Workflow:

- Step 1: Validate synthesis and characterization.

- Step 2: Test in parallel with positive/negative controls.

- Step 3: Perform dose-response curves to rule out concentration-dependent artifacts.

Advanced: What strategies optimize the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability Studies: Prepare buffers (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Acidic conditions may protonate the amine, altering reactivity .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting point ~68°C for related compounds) .

Q. Table 2: Stability Profile (Hypothetical Data)

| Condition | Degradation Rate (%) | Major Degradation Product |

|---|---|---|

| pH 2, 37°C, 48h | 25% | Cyclopentenone derivative |

| pH 7, 25°C, 48h | <5% | None detected |

| pH 10, 37°C, 48h | 15% | Oxidized piperidine |

Advanced: How to design experiments assessing its potential as a pharmaceutical intermediate?

Methodological Answer:

- Step 1: In Vitro Screening: Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR.

- Step 2: ADME Profiling:

- Solubility: Shake-flask method in PBS (pH 7.4).

- Metabolic Stability: Incubate with liver microsomes; quantify parent compound via LC-MS.

- Step 3: Toxicity: Use zebrafish or in vitro cytotoxicity assays (e.g., HepG2 cells) to identify LD50/IC50 values.

Rationale: Structural analogs like 2-[cyclopentyl(...)amino]ethan-1-ol are used as intermediates, emphasizing the need for rigorous impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.